molecular formula C20H17FN4 B6812411 2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6812411
M. Wt: 332.4 g/mol
InChI Key: DNSZBPFVCJCLGM-UHFFFAOYSA-N
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Description

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound featuring a fused ring system with both indole and pyridine moieties The presence of a fluorine atom and a nitrile group adds to its chemical uniqueness and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Indole Moiety: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the indole ring can be constructed via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Cyclization: The indole derivative is then subjected to cyclization reactions to form the pyrido[4,3-b]indole structure. This can be achieved using various cyclization agents and conditions, such as Lewis acids or transition metal catalysts.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

    Formation of the Cyclopenta[b]pyridine Ring: The final step involves the construction of the cyclopenta[b]pyridine ring and the introduction of the nitrile group. This can be achieved through a series of condensation and cyclization reactions, often involving nitrile-forming reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), various amines

Major Products

    Oxidation: Formation of quinoline derivatives or other oxidized products

    Reduction: Formation of primary amines or other reduced derivatives

    Substitution: Formation of substituted indole or pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity of indole and pyridine-containing compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with biological targets such as DNA and proteins.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its conjugated ring system and electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
  • 2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-methanol

Uniqueness

Compared to similar compounds, 2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can significantly alter its reactivity and biological activity. The fluorine atom also enhances its stability and lipophilicity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c21-14-4-5-18-15(9-14)16-11-25(7-6-19(16)23-18)20-13(10-22)8-12-2-1-3-17(12)24-20/h4-5,8-9,23H,1-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSZBPFVCJCLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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